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molecular formula C5H2ClF3N2 B1387701 5-Chloro-2-(trifluoromethyl)pyrimidine CAS No. 845618-08-8

5-Chloro-2-(trifluoromethyl)pyrimidine

Cat. No. B1387701
M. Wt: 182.53 g/mol
InChI Key: MXCKWZRZRRBNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253192B2

Procedure details

A solution of 4.70 g (85% purity, 35.65 mmol) of trifluoroacetamidine and 10.93 g (35.65 mmol) of ((Z)-2-chloro-3-dimethylamino-allylidene)-dimethyl-ammonium; hexafluoro phosphate [Davies, Ian W.; Marcoux, Jean-Francois; Wu, Jimmy; Palucki, Michael; Corley, Edward G.; Robbins, Michael A.; Tsou, Nancy, Ball, Richard G.; Dormer, Peter; Larsen, Robert D.; Reider, Paul J, Journal of Organic Chemistry 2000, 65(15), 4571-4574] in 70 ml acetonitrile was treated with 4.33 ml (42.78 mol) of triethylamine and stirred for 4 h at room temperature. The reaction was poured into 250 ml of water and extracted with ether (three times). The organic phases were washed with water (two times), dried (Na2SO4) and carefully evaporated to give 3.66 g of the title compound as an orange volatile liquid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.33 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([NH2:5])=[NH:4].[Cl:8]/[C:9](=[CH:14]\N(C)C)/[CH:10]=[N+](C)C.CCN1C2C(S/C/1=C\C#C/C(/C)=C\C1SC3C(=CC=CC=3)[N+]=1CC)=CC=CC=2.F[P-](F)(F)(F)(F)F.C(N(CC)CC)C>C(#N)C.O>[Cl:8][C:9]1[CH:10]=[N:4][C:3]([C:2]([F:7])([F:6])[F:1])=[N:5][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
FC(C(=N)N)(F)F
Step Two
Name
Quantity
10.93 g
Type
reactant
Smiles
Cl\C(\C=[N+](C)C)=C/N(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN\1C2=CC=CC=C2S/C1=C\C#C/C(=C\C3=[N+](C4=CC=CC=C4S3)CC)/C.F[P-](F)(F)(F)(F)F
Name
Quantity
4.33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (three times)
WASH
Type
WASH
Details
The organic phases were washed with water (two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
carefully evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=NC(=NC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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